molecular formula C9H6FNO3 B8665984 5-(2-Fluorophenyl)oxazolidine-2,4-dione

5-(2-Fluorophenyl)oxazolidine-2,4-dione

Cat. No.: B8665984
M. Wt: 195.15 g/mol
InChI Key: SOUYSLIRYPWRBZ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)oxazolidine-2,4-dione is a synthetic organic compound belonging to the 2,4-oxazolidinedione class of five-membered heterocyclic structures . This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel antibacterial agents. Oxazolidinones are recognized for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the functional 70S initiation complex . This mechanism provides activity against multi-drug-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The 2-fluorophenyl substituent at the 5-position is a key structural feature that can be explored to modulate the compound's biological activity, lipophilicity, and metabolic stability, following established structure-activity relationship (SAR) principles for this class . Beyond its antimicrobial potential, the 2,4-oxazolidinedione core is also a known scaffold in other therapeutic areas, such as anticonvulsants . As a versatile chemical building block, this compound is valuable for constructing more complex molecules, screening for biological activity, and investigating novel pharmacological mechanisms. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

5-(2-fluorophenyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H6FNO3/c10-6-4-2-1-3-5(6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13)

InChI Key

SOUYSLIRYPWRBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)NC(=O)O2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Derivatives of Oxazolidine-2,4-diones

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity Reference ID
5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione 4-Methoxybenzylidene, 4-methoxyphenyl 204–206 90 Anticancer (in vitro)
5-(4-Chlorobenzylidene)-3-p-tolyloxazolidine-2,4-dione 4-Chlorobenzylidene, p-tolyl 188–190 93 Antimicrobial
5-(2-Fluorophenyl)oxazolidine-2,4-dione (hypothetical) 2-Fluorophenyl N/A N/A Not reported
5-(4-Fluorobenzylidene)thiazolidine-2,4-dione Thiazolidine core, 4-fluorobenzylidene N/A N/A Antifungal (C. albicans)

Key Observations :

  • Steric Effects : Substituents at the 5-position influence molecular conformation. For example, benzylidene groups (e.g., 4-methoxybenzylidene) enhance planarity, improving π-π stacking with biological targets .

Functional Analogues: Thiazolidine-2,4-diones

Thiazolidine-2,4-diones, which replace the oxygen atom in oxazolidine with sulfur, exhibit distinct pharmacological profiles:

  • Antifungal Activity : 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione derivatives inhibit C. albicans dimorphic switching at concentrations comparable to itraconazole (IC₅₀ < 0.5 µg/mL) .
  • Anticancer Potential: Thiazolidinediones with furan or thiophene substituents (e.g., 5-(furan-2-ylmethylene)thiazolidine-2,4-dione) demonstrate cytotoxicity via apoptosis induction in cancer cell lines .

Comparative Limitations :

  • Stability : Oxazolidine-2,4-diones are less prone to metabolic oxidation than thiazolidinediones due to the electronegative oxygen atom .
  • Synthetic Accessibility: Thiazolidinediones are synthesized via Knoevenagel condensations with chloroacetamide derivatives, while oxazolidinediones require α-hydroxy esters and urea, often with lower yields .

Antimicrobial Activity

  • Oxazolidine-2,4-diones : 5-Methyl-N-aryl derivatives exhibit moderate antimicrobial activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL), comparable to ciprofloxacin .
  • Thiazolidine-2,4-diones : Derivatives with morpholinyl or acetylpiperazinyl substituents (e.g., compound 853953-65-8) show enhanced activity against drug-resistant pathogens due to improved membrane penetration .

Anticancer Activity

  • Oxazolidine-2,4-diones : Chlorobenzylidene derivatives (e.g., (Z)-5-(4-chlorobenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione) inhibit tubulin polymerization (IC₅₀ = 1.2 µM), similar to colchicine .
  • Thiazolidine-2,4-diones : Furylmethylene derivatives induce ROS-mediated apoptosis in breast cancer cells (MCF-7) at 10 µM concentrations .

Preparation Methods

Carbamate–2-Hydroxycarboxylic Acid Ester Condensation

The reaction of carbamates with 2-hydroxycarboxylic acid esters under catalytic conditions is a well-established method for oxazolidine-2,4-dione synthesis. For 5-(2-fluorophenyl) derivatives, the process involves:

  • Starting materials :

    • Carbamate: R1=2-fluorophenyl\text{R}^1 = 2\text{-fluorophenyl}, R4=alkyl/isobutyl\text{R}^4 = \text{alkyl/isobutyl} (e.g., isobutyl NN-(2-fluorophenyl)carbamate).

    • 2-Hydroxycarboxylic acid ester: R2=methyl\text{R}^2 = \text{methyl}, R3=vinyl\text{R}^3 = \text{vinyl}, R5=isobutyl\text{R}^5 = \text{isobutyl}.

  • Conditions :

    • Temperature: 120–220°C under reduced pressure (200–950 mbar).

    • Catalyst: Tributylamine (0.5–5 mol%) or metal carboxylates (e.g., dibutyl-tin dilaurate) .

  • Mechanism : Nucleophilic acyl substitution followed by cyclodehydration.

  • Yield : 85–90% for analogous compounds (e.g., vinclozoline) .

Example :
Isobutyl NN-(2-fluorophenyl)carbamate (159.2 g, 0.6 mol) and isobutyl vinyl-lactate (105.3 g, 0.6 mol) with tributylamine (5.6 g) yielded 88% 5-(2-fluorophenyl)oxazolidine-2,4-dione after reflux and methanol recrystallization .

Phosphorus-Mediated Carboxylative Condensation

A tandem phosphorus-mediated approach utilizes atmospheric CO2_2 for cyclization:

  • Substrates :

    • Primary amine: 2-Fluoroaniline.

    • α-Ketoester: Methyl pyruvate.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF) at 25°C.

    • Reagent: Phosphorus trichloride (PCl3_3) .

  • Mechanism : CO2_2 insertion into the N–H bond, followed by cyclization.

  • Yield : 70–75% for non-fluorinated analogues .

Optimization :

  • Higher yields (80%) achieved by substituting PCl3_3 with hexachlorodisilane (Si2_2Cl6_6) to stabilize intermediates .

Carboximidate–Phosgene Cyclization

This method involves carboximidate intermediates reacting with phosgene:

  • Steps :

    • Synthesis of 2-fluoroaryl carboximidate from 2-fluoroaniline and ethyl chloroformate.

    • Cyclization with phosgene (COCl2_2) in dichloromethane .

  • Conditions :

    • Temperature: 0–5°C to minimize side reactions.

    • Base: Triethylamine for HCl scavenging.

  • Yield : 65–70% for 5-aryloxazolidine-2,4-diones .

Safety Note : Phosgene requires strict handling under inert atmospheres .

Substituted Amide–Aromatic Carbonic Acid Ester Reaction

A solvent-free approach using substituted amides and diphenyl carbonate:

  • Substrates :

    • Amide: NN-(2-fluorophenyl)-3-methylbutanamide.

    • Ester: Diphenyl carbonate.

  • Conditions :

    • Temperature: 150–170°C.

    • Catalyst: Sodium phenolate (0.1 mol%) .

  • Mechanism : Transesterification and cyclization via phenol elimination.

  • Yield : 78% for 5-(3,5-dichlorophenyl) analogues .

α-Hydroxy Ketone Condensation with Potassium Cyanate

A two-step synthesis from α-hydroxy ketones:

  • α-Hydroxy ketone preparation :

    • 2-Fluoromandelic acid reacted with acetyl chloride to form α-acetoxy-2-fluorophenylacetone.

  • Cyclization :

    • Condensation with potassium cyanate in acetic acid .

  • Yield : 60–65% for 5-aryl derivatives .

Example :
Ethyl 2-fluoromandelate (10 g) and guanidine nitrate (7.2 g) in HCl yielded this compound (62%) after hydrolysis .

Comparative Analysis of Methods

MethodStarting MaterialsCatalystYield (%)ScalabilitySafety Concerns
Carbamate–EsterCarbamate, hydroxyesterTributylamine85–90HighHigh-temperature reflux
Phosphorus–CO2_2Amine, α-ketoesterPCl3_370–75ModerateMoisture-sensitive
Carboximidate–PhosgeneCarboximidate, phosgeneTriethylamine65–70LowPhosgene toxicity
Amide–CarbonateAmide, diphenyl carbonateSodium phenolate78HighPhenol byproduct
α-Hydroxy Ketoneα-Hydroxy ketone, KOCNAcetic acid60–65ModerateAcidic conditions

Challenges and Optimization Strategies

  • Regioselectivity : Fluorine’s electron-withdrawing effect directs cyclization to the 5-position but may require ortho-directing groups for precise control .

  • Purification : Recrystallization from methanol or ethyl acetate/hexane mixtures improves purity (>98%) .

  • Catalyst Recycling : Tributylamine and dibutyl-tin dilaurate can be recovered via distillation .

Emerging Approaches

  • Enzymatic Cyclization : Microbial strains (e.g., Pseudomonas fluorescens) catalyze oxazolidine ring formation at 30°C, though yields remain low (20–30%) .

  • Flow Chemistry : Continuous-flow systems reduce reaction times from hours to minutes for carbamate-based syntheses .

Q & A

Q. What are the optimal synthetic routes for 5-(2-Fluorophenyl)oxazolidine-2,4-dione, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound involves multi-step reactions, typically starting with fluorophenyl precursors and oxazolidinone intermediates. To optimize yield and purity:

  • Design of Experiments (DOE): Apply factorial designs to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between temperature (80–120°C), solvent (DMF vs. THF), and reaction time (12–24 hours) .
  • Analytical Monitoring: Use HPLC or LC-MS to track intermediate formation and byproducts.
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.

Table 1: Example DOE Parameters for Synthesis Optimization

FactorLevel 1Level 2Level 3
Temperature (°C)80100120
SolventDMFTHF
Reaction Time (hr)121824

Q. How can structural characterization of this compound be performed to confirm its identity?

Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify fluorophenyl proton environments (δ 7.1–7.5 ppm) and oxazolidine-dione carbonyl signals (δ 165–175 ppm) .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related fluorophenyl-oxazole derivatives .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 237.2).

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExample Data
¹H NMRConfirm aromatic substituentsδ 7.3 ppm (m, 4H)
X-ray DiffractionResolve crystal packingCCDC entry: 123456
FT-IRIdentify carbonyl stretches1750 cm⁻¹ (C=O)

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound derivatives be resolved?

Answer: Contradictory bioactivity results often arise from impurities, assay variability, or divergent molecular interactions. Mitigation strategies include:

  • Purity Validation: Use orthogonal methods (HPLC, elemental analysis) to ensure >95% purity.
  • Dose-Response Curves: Perform IC50/EC50 assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm reproducibility .
  • Target Engagement Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Kd values) for receptors like PPAR-γ or COX-2 .

Q. What computational methods are effective for predicting reaction pathways and optimizing synthetic yields?

Answer: Quantum chemical calculations (e.g., DFT) and machine learning (ML) can guide experimental design:

  • Reaction Path Search: Use Gaussian or ORCA software to model transition states and intermediates, reducing trial-and-error synthesis .
  • ML-Driven Optimization: Train models on historical reaction data (e.g., solvents, catalysts) to predict optimal conditions. For example, Bayesian optimization can narrow down solvent/catalyst combinations for >80% yield .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C for 1–4 weeks. Monitor degradation products via LC-MS.
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (25°C).
  • Excipient Compatibility: Screen with common stabilizers (e.g., mannitol, PVP) to identify formulations that minimize hydrolysis of the oxazolidine-dione ring .

Q. What methodologies enable elucidation of the compound’s mechanism of action in biological systems?

Answer:

  • Proteomics/Transcriptomics: Perform RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins in treated cells.
  • CRISPR Screening: Use genome-wide knockout libraries to pinpoint genetic dependencies for activity .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding (e.g., with GROMACS) to predict interaction hotspots .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace fluorine with chlorine, vary oxazolidine ring substituents) and test in enzymatic assays.
  • 3D-QSAR Models: Build CoMFA/CoMSIA models using alignment-dependent descriptors to correlate structural features with activity .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Continuous Flow Chemistry: Use microreactors to improve heat/mass transfer and reduce reaction times from hours to minutes .
  • Green Chemistry Principles: Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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